molecular formula C22H24N4O5S B2711912 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 442881-19-8

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2711912
CAS No.: 442881-19-8
M. Wt: 456.52
InChI Key: FEJCPGHSNRZZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic-sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the sulfonamide group enhances solubility and target-binding affinity.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-5-3-4-14-26(15)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(31-22)17-6-10-18(30-2)11-7-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCPGHSNRZZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C15H18N4O3S
Molecular Weight 334.39 g/mol
CAS Number 88185-03-9

The structure includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological profile.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of compounds containing the oxadiazole and piperidine moieties. For instance, a series of synthesized compounds were tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens. The most potent compounds exhibited IC50 values significantly lower than those of standard antibiotics .

2. Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds possess antitumor properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that it exhibits strong inhibitory activity against AChE, which is crucial for treating Alzheimer's disease. The inhibition of urease is particularly relevant for managing conditions like urinary tract infections .

Study 1: Antibacterial Screening

In a study conducted by Hamid et al., various synthesized oxadiazole derivatives were screened for antibacterial activity. Among them, several compounds exhibited significant inhibition against Bacillus subtilis with an IC50 value of 0.63 µg/mL . This highlights the potential of oxadiazole-containing compounds in developing new antibacterial agents.

Study 2: Antitumor Activity Evaluation

Another study focused on the antitumor properties of similar compounds revealed that they could reduce cell viability in pancreatic cancer cell lines by over 70% at concentrations as low as 10 µM . This suggests a potent anticancer potential that warrants further investigation.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival, such as the inhibition of specific kinases or transcription factors involved in oncogenesis.

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the modulation of metabotropic glutamate receptors. Studies have shown that similar compounds can act as allosteric modulators, which may provide therapeutic benefits for conditions such as anxiety, depression, and neurodegenerative diseases . Preclinical trials are ongoing to assess its efficacy in these areas.

Enzyme Inhibition

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in oxidative stress pathways, which could lead to antioxidant effects beneficial for various diseases including neurodegenerative disorders.

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. By inhibiting specific pro-inflammatory cytokines and pathways, it could be valuable in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

StudyFocusFindings
Porter et al., 2005mGlu Receptor ModulationDemonstrated efficacy in preclinical models for anxiety and depression using similar oxadiazole derivatives .
Li et al., 2006Anticancer PropertiesFound that oxadiazole compounds inhibit cancer cell proliferation through apoptosis induction.
Moghaddam et al., 2004NeuropharmacologySuggested potential benefits for schizophrenia treatment through receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the oxadiazole substituents, sulfonamide groups, and piperidine moieties. Key differences in physicochemical properties, synthesis routes, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Analogs

Compound Structure Key Substituents Biological Activity (if reported) References
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide 4-Methoxyphenyl (oxadiazole), 2-methylpiperidinyl (sulfonamide) Not explicitly reported in evidence
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide Dihydrobenzodioxin (oxadiazole), 4-methylpiperidinyl (sulfonamide) N/A
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide 2-Methoxyphenyl (oxadiazole), 4-methylpiperidinyl (sulfonamide) N/A
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethylsulfamoyl (sulfonamide) N/A
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 3,5-Dimethoxyphenyl (oxadiazole), methyl-phenylsulfamoyl (sulfonamide) N/A
4-(Azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Methoxymethyl (oxadiazole), azepan-1-yl (sulfonamide) N/A

Structural Modifications and Physicochemical Properties

  • Oxadiazole Substituents: The 4-methoxyphenyl group (target compound) provides electron-donating effects, enhancing π-π stacking interactions compared to the 2-methoxyphenyl analog (). The dihydrobenzodioxin substituent () introduces a fused ring system, increasing molecular planarity and rigidity.
  • Sulfonamide Variations :

    • 2-Methylpiperidinyl (target compound) offers a smaller steric profile than 4-methylpiperidinyl (), which may influence binding pocket compatibility.
    • Diethylsulfamoyl () lacks the cyclic amine of piperidine, reducing basicity and altering solubility.
  • Molecular Weight and LogP :

    • The target compound (MW: ~483 g/mol) is heavier than the diethylsulfamoyl analog (MW: ~443 g/mol) due to the piperidine moiety. LogP values are influenced by the hydrophobic piperidine and methoxyphenyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, and how can reaction yields be improved?

  • Methodology :

  • Begin with esterification of substituted benzoic acids (e.g., 4-methoxybenzoic acid) using methanol and sulfuric acid, followed by hydrazination to form hydrazides .
  • Cyclize the hydrazide with cyanogen bromide to generate the 1,3,4-oxadiazole core .
  • Couple the oxadiazol-2-amine intermediate with sulfonylated benzoyl chloride derivatives (e.g., 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl chloride) using NaH in dry THF .
  • Monitor reaction progression via TLC and optimize purification by recrystallization (methanol/water) to improve yields .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • Use X-ray crystallography (e.g., SHELX software for refinement ) to resolve the crystal structure, focusing on the oxadiazole ring geometry and sulfonyl-piperidine orientation.
  • Validate spectral
  • FT-IR for characteristic peaks (C=O at ~1650 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • NMR (¹H/¹³C) to confirm methoxyphenyl protons (~δ 3.8 ppm) and piperidinyl methyl groups (~δ 1.2 ppm) .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

  • Methodology :

  • Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using fluconazole or ciprofloxacin as controls .
  • Perform microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., C. albicans), with DMSO as a solubilizing agent .

Advanced Research Questions

Q. How does this compound interact with fungal sterol 14α-demethylase (CYP51), and what structural modifications could enhance its inhibitory activity?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of C. albicans CYP51 (PDB: 5TZ1) to identify binding poses near the heme center .
  • Modify the 4-methoxyphenyl group to introduce electron-withdrawing substituents (e.g., -CF₃) to strengthen hydrophobic interactions with the enzyme’s active site .
  • Validate inhibition via UV-Vis spectroscopy to monitor demethylase activity reduction in fungal microsomes .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

  • Methodology :

  • Compare plasma protein binding assays (e.g., equilibrium dialysis) with in vitro MICs to assess bioavailability limitations .
  • Conduct metabolic stability tests using liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Use murine infection models to correlate pharmacokinetic parameters (e.g., Cmax, AUC) with therapeutic outcomes .

Q. What strategies can mitigate resistance development in target pathogens exposed to this compound?

  • Methodology :

  • Perform serial passage experiments under sub-inhibitory concentrations to induce resistance, followed by whole-genome sequencing to identify mutations (e.g., CYP51 overexpression) .
  • Design combination therapies with azoles or polyenes to disrupt ergosterol biosynthesis at multiple stages .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Apply QSAR models to correlate substituent electronic properties (e.g., Hammett σ values) with antifungal activity .
  • Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability and predict off-target effects against human CYP isoforms .

Methodological Considerations

  • Synthesis Optimization :

    • Replace cyanogen bromide with safer cyclizing agents (e.g., CDI) to reduce toxicity .
    • Explore microwave-assisted synthesis to reduce reaction times .
  • Data Analysis :

    • Resolve crystallographic ambiguities (e.g., disorder in the piperidine ring) using SHELXL refinement with restraints .
    • Address NMR signal splitting via variable-temperature experiments to confirm conformational flexibility .
  • Biological Assays :

    • Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial activity from host toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.